molecular formula C11H15BrO3 B13910441 1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene

1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene

Cat. No.: B13910441
M. Wt: 275.14 g/mol
InChI Key: LWEQMXBMBCOIKW-UHFFFAOYSA-N
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Description

1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene is an organic compound with the molecular formula C11H15BrO3 It is a brominated benzene derivative with three ethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene can be synthesized through a multi-step process. One common method involves the bromination of 3-[2-(2-methoxyethoxy)ethoxy]benzene. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding phenols or quinones. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 3-[2-(2-methoxyethoxy)ethoxy]phenol, while oxidation with potassium permanganate can produce 3-[2-(2-methoxyethoxy)ethoxy]benzoquinone.

Scientific Research Applications

1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

    Biological Studies: Researchers use this compound to study the effects of brominated benzene derivatives on biological systems, including their potential as enzyme inhibitors or signaling molecules.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including its use as a building block for drug development.

Mechanism of Action

The mechanism of action of 1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom on the benzene ring acts as an electrophile, facilitating the formation of sigma complexes with nucleophiles. This interaction can lead to the activation or inhibition of specific biochemical pathways, depending on the nature of the nucleophile and the target molecule.

Comparison with Similar Compounds

1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene can be compared with other similar compounds, such as:

    1-Bromo-2-(2-methoxyethoxy)ethane: This compound has a similar structure but lacks the benzene ring, making it less versatile in aromatic substitution reactions.

    1-Bromo-3,6-dioxaheptane: This compound has a similar ether linkage but differs in the position of the bromine atom and the absence of the benzene ring.

    2-Bromoethyl 2-methoxyethyl ether: This compound has a similar ether structure but differs in the position of the bromine atom and the overall molecular framework.

The uniqueness of this compound lies in its combination of a brominated benzene ring with multiple ethoxy groups, providing a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C11H15BrO3

Molecular Weight

275.14 g/mol

IUPAC Name

1-bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene

InChI

InChI=1S/C11H15BrO3/c1-13-5-6-14-7-8-15-11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3

InChI Key

LWEQMXBMBCOIKW-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC1=CC(=CC=C1)Br

Origin of Product

United States

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